N,2-Dimethyl-N-propylprop-2-en-1-amine

Description

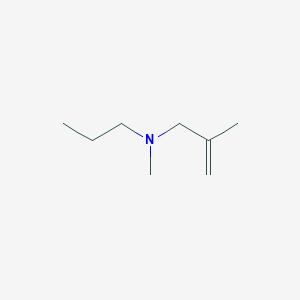

N,2-Dimethyl-N-propylprop-2-en-1-amine (CAS: 2555-03-5) is an aliphatic amine with a prop-2-en-1-amine backbone. Its structure features:

- A methyl group on the second carbon of the propene chain.

- N-methyl and N-propyl substituents on the amine nitrogen.

Molecular Formula: C₆H₁₃N Average Mass: 99.18 g/mol Synonyms: Methyl methallylamine, N-Methyl-2-methylallylamine .

Properties

CAS No. |

61308-11-0 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

N,2-dimethyl-N-propylprop-2-en-1-amine |

InChI |

InChI=1S/C8H17N/c1-5-6-9(4)7-8(2)3/h2,5-7H2,1,3-4H3 |

InChI Key |

GHGKECXERCQRRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)CC(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-propylprop-2-en-1-amine can be achieved through several methods. One common approach involves the alkylation of secondary amines. For instance, N-methylprop-2-en-1-amine can be reacted with propyl halides under basic conditions to yield the desired compound. Another method involves reductive amination, where a ketone or aldehyde is reacted with a secondary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-propylprop-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or amides.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed

Oxidation: Amides, oxides

Reduction: Simpler amines, hydrocarbons

Substitution: Alkylated or sulfonated derivatives

Scientific Research Applications

N,2-Dimethyl-N-propylprop-2-en-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex amines and heterocycles.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-propylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-Diethyl-2-methylprop-2-en-1-amine

Key Differences :

- Substituents : Diethyl groups instead of methyl/propyl on the nitrogen.

- Molecular Formula : C₇H₁₃N (vs. C₆H₁₃N for the target compound).

- Impact : Bulkier diethyl groups reduce polarity, likely lowering solubility in polar solvents compared to the target compound .

| Property | N,2-Dimethyl-N-propylprop-2-en-1-amine | N,N-Diethyl-2-methylprop-2-en-1-amine |

|---|---|---|

| Molecular Formula | C₆H₁₃N | C₇H₁₃N |

| Substituents (N) | Methyl, Propyl | Diethyl |

| Boiling Point* | Lower (due to smaller substituents) | Higher (bulkier groups increase BP) |

*Predicted based on substituent effects.

(2E)-N,N-Dimethyl-3-phenylprop-2-en-1-amine

Key Differences :

- Structure : Aromatic phenyl group at the third carbon and dimethyl substituents on nitrogen.

- Molecular Formula : C₁₁H₁₅N (vs. C₆H₁₃N).

- This compound may exhibit higher melting points and distinct UV-Vis absorption compared to the non-aromatic target compound .

| Property | This compound | (2E)-N,N-Dimethyl-3-phenylprop-2-en-1-amine |

|---|---|---|

| Aromaticity | No | Yes (phenyl group) |

| Molecular Weight | 99.18 g/mol | 149.25 g/mol |

| Reactivity | Aliphatic allylamine | Conjugated system enhances electrophilicity |

Diallylamine (N-2-Propenyl-2-propen-1-amine)

Key Differences :

- Structure : Two allyl groups attached to nitrogen.

- Molecular Formula : C₆H₁₁N (vs. C₆H₁₃N).

| Property | This compound | Diallylamine |

|---|---|---|

| Substituents (N) | Methyl, Propyl | Two Allyl Groups |

| Polymerization Potential | Moderate (steric hindrance) | High (symmetrical, reactive double bonds) |

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

Key Differences :

- Structure : Phenyl group on the second carbon and N-methyl substitution.

- Molecular Formula : C₁₀H₁₅N (vs. C₆H₁₃N).

- Impact : Aromaticity increases lipophilicity, affecting bioavailability. Analytical methods (e.g., Q Exactive Plus Orbitrap MS) show distinct fragmentation patterns compared to the aliphatic target compound .

| Property | This compound | N-Methyl-2-phenylpropan-1-amine |

|---|---|---|

| Functional Groups | Allylamine, alkyl substituents | Phenyl, primary amine |

| Mass Spectrometry | Simpler fragmentation (C₆H₁₃N) | Complex fragments (e.g., m/z 119, 91) |

N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine

Key Differences :

- Structure : Bulky N-(1-phenylethyl) and allyl groups.

- Molecular Formula : C₁₄H₁₉N (201.31 g/mol).

- Impact: Increased steric bulk and aromaticity may limit solubility in non-polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.